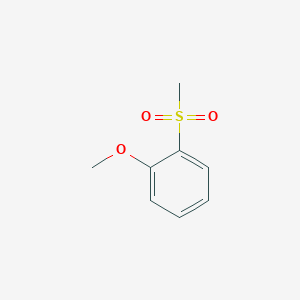

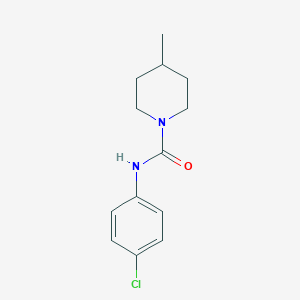

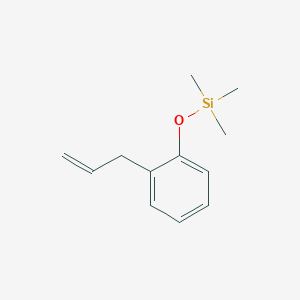

![molecular formula C19H18N4O B185462 (4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)methanone CAS No. 182202-75-1](/img/structure/B185462.png)

(4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)methanone” is a complex organic molecule that contains several functional groups and rings, including an aminophenyl group, a dihydrobenzoimidazoazepine ring, and a methanone group. These features suggest that it may have interesting chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains a phenyl ring (a six-membered carbon ring with alternating single and double bonds), an imidazoazepine ring (a seven-membered nitrogen-containing ring), and a methanone group (a carbon double-bonded to an oxygen). These groups are likely to confer interesting electronic and steric properties to the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the aminophenyl group, the imidazoazepine ring, and the methanone group. The amino group could act as a nucleophile in reactions, while the carbonyl group of the methanone could be a site of electrophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings and functional groups could affect its solubility, melting point, and other properties .Applications De Recherche Scientifique

Antifungal Activity of Benzo[4,5]imidazo Derivatives

Specific Scientific Field

This research falls under the field of Pharmaceutical Chemistry and Mycology .

Summary of the Application

A series of novel fused heterocyclic compounds bearing benzo[4,5]imidazo derivatives were synthesized and their antifungal activity was evaluated .

Methods of Application or Experimental Procedures

The compounds were synthesized via intermediates 2-(halogenated alkyl)-1H-benzo[d]imidazoles and 2-((1-(substituted phenyl)hydrazinyl)alkyl)-1H-benzo[d]imidazoles. The structures of all target compounds were characterized by FT-IR, 1H NMR, 13C NMR, and EI-MS .

Results or Outcomes

The antifungal activity of these compounds was evaluated in vitro against the phytopathogenic fungi Botrytis cinerea, Rhizoctonia solani, and Colletotrichum capsici. The bioassay results demonstrated that most of the compounds exhibited obvious fungicidal activities at 50 μg/mL .

Synthesis of Substituted Benzo[b][1,4]oxazepine Derivatives

Specific Scientific Field

This research falls under the field of Organic Chemistry and Pharmaceutical Chemistry .

Summary of the Application

A novel synthetic method was developed for accessing benzo[b][1,4]oxazepines, a rare class of benzoxazepine derivatives .

Methods of Application or Experimental Procedures

The synthesis was achieved by the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C .

Results or Outcomes

A series of benzo[b][1,4]oxazepine derivatives were prepared using this synthetic protocol .

Synthesis of Benzo[d]imidazo[2,1-b]thiazoles

Specific Scientific Field

This research falls under the field of Organic Chemistry .

Summary of the Application

A highly efficient unprecedented catalyst-free microwave-assisted procedure was developed for synthesizing benzo[d]imidazo[2,1-b]thiazoles .

Methods of Application or Experimental Procedures

The synthesis was performed in green media .

Results or Outcomes

The method resulted in the successful synthesis of benzo[d]imidazo[2,1-b]thiazoles .

Orientations Futures

Propriétés

IUPAC Name |

(4-aminophenyl)-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepin-6-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O/c1-12-21-16-10-11-23(19(24)13-6-8-14(20)9-7-13)17-5-3-2-4-15(17)18(16)22-12/h2-9H,10-11,20H2,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBUXZDWBSFNLEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466311 |

Source

|

| Record name | (4-Aminophenyl)(2-methyl-4,5-dihydroimidazo[4,5-d][1]benzazepin-6(3H)-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)methanone | |

CAS RN |

182202-75-1 |

Source

|

| Record name | (4-Aminophenyl)(2-methyl-4,5-dihydroimidazo[4,5-d][1]benzazepin-6(3H)-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

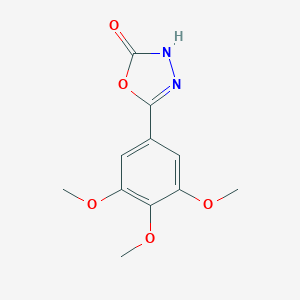

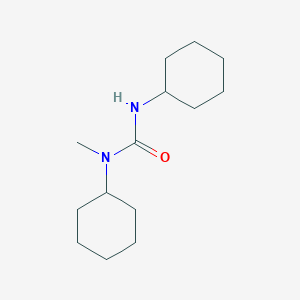

![5-(3-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B185387.png)

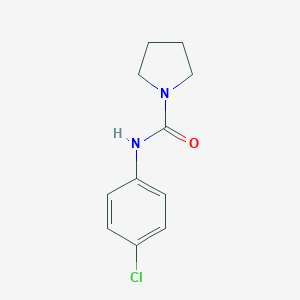

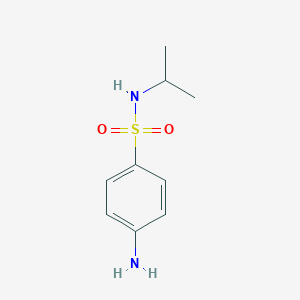

![4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline](/img/structure/B185401.png)